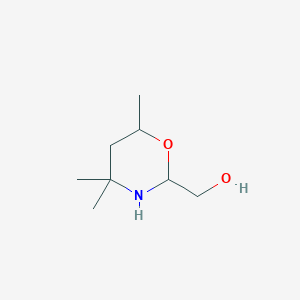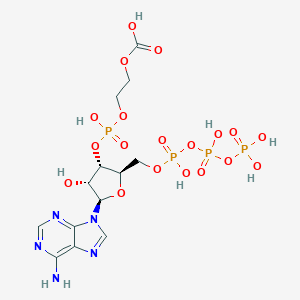
Phosphoglyceroyl-ATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoglyceroyl-ATP (PG-ATP) is a molecule that plays a crucial role in energy transfer within cells. It is synthesized through a complex process involving multiple enzymes and metabolic pathways. Scientific research has shown that PG-ATP has various applications in the field of biochemistry and physiology, as it is involved in many cellular processes.
Wirkmechanismus
Phosphoglyceroyl-ATP works by transferring energy within cells. It is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is synthesized through a complex process involving multiple enzymes and metabolic pathways. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
Biochemische Und Physiologische Effekte
Phosphoglyceroyl-ATP has various biochemical and physiological effects. It is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is involved in many cellular processes, including muscle contraction, protein synthesis, and cell division. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Phosphoglyceroyl-ATP in lab experiments is that it is involved in many cellular processes. This makes it a useful tool for studying the biochemistry and physiology of cells. However, one of the limitations of using Phosphoglyceroyl-ATP in lab experiments is that it is difficult to synthesize. This can make it challenging to obtain large quantities of Phosphoglyceroyl-ATP for use in experiments.
Zukünftige Richtungen
There are many future directions for research on Phosphoglyceroyl-ATP. One area of research is the role of Phosphoglyceroyl-ATP in cancer cells. Cancer cells have different metabolic pathways than normal cells, and Phosphoglyceroyl-ATP may play a role in these pathways. Another area of research is the development of new methods for synthesizing Phosphoglyceroyl-ATP. This could make it easier to obtain large quantities of Phosphoglyceroyl-ATP for use in experiments. Finally, research could be done on the use of Phosphoglyceroyl-ATP as a potential therapeutic target for various diseases.
Synthesemethoden
Phosphoglyceroyl-ATP is synthesized through a complex process involving multiple enzymes and metabolic pathways. The synthesis of Phosphoglyceroyl-ATP begins with the conversion of glucose to pyruvate, which is then converted to phosphoenolpyruvate (PEP) by the enzyme pyruvate kinase. PEP is then converted to 2-phosphoglycerate (2PG) by the enzyme enolase. 2PG is then converted to 3-phosphoglycerate (3PG) by the enzyme phosphoglycerate kinase. Finally, 3PG is converted to Phosphoglyceroyl-ATP by the enzyme ATP synthase.
Wissenschaftliche Forschungsanwendungen
Phosphoglyceroyl-ATP has various scientific research applications, as it is involved in many cellular processes. One of the most important applications of Phosphoglyceroyl-ATP is in the field of biochemistry. Phosphoglyceroyl-ATP is involved in the synthesis of ATP, which is the primary energy currency of cells. ATP is involved in many cellular processes, including muscle contraction, protein synthesis, and cell division. Phosphoglyceroyl-ATP is also involved in the regulation of glycolysis, which is the process by which glucose is converted to pyruvate.
Eigenschaften
CAS-Nummer |
124199-67-3 |
|---|---|
Produktname |
Phosphoglyceroyl-ATP |
Molekularformel |
C13H21N5O19P4 |
Molekulargewicht |
675.22 g/mol |
IUPAC-Name |
2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxyethyl hydrogen carbonate |
InChI |
InChI=1S/C13H21N5O19P4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(19)9(35-39(25,26)32-2-1-31-13(20)21)6(34-12)3-33-40(27,28)37-41(29,30)36-38(22,23)24/h4-6,8-9,12,19H,1-3H2,(H,20,21)(H,25,26)(H,27,28)(H,29,30)(H2,14,15,16)(H2,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
TZLSNZNCXRZZCL-WOUKDFQISA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCCOC(=O)O)O)N |
Synonyme |
(PG-ATP)n oligo-phosphoglyceroyl-ATP oligophosphoglyceroyl-ATP PG-ATP phosphoglyceroyl-adenosine triphosphate phosphoglyceroyl-ATP purinogen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



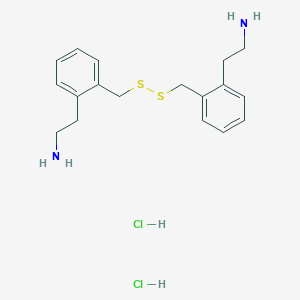
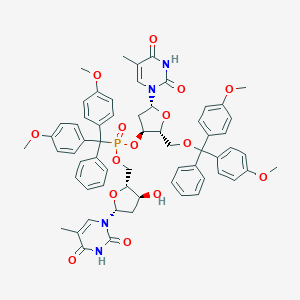
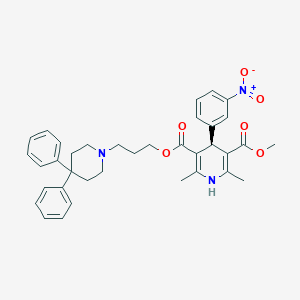
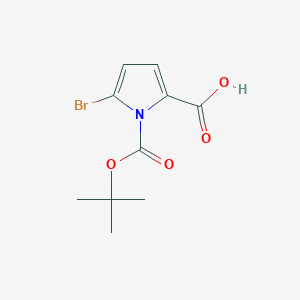
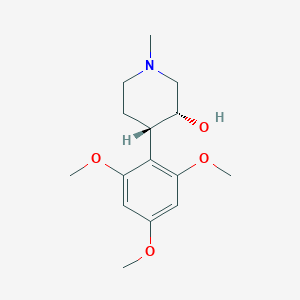
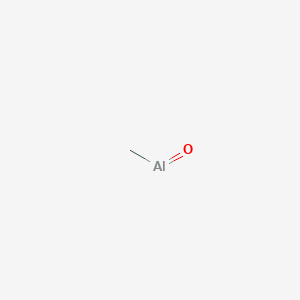
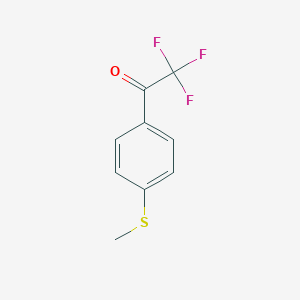
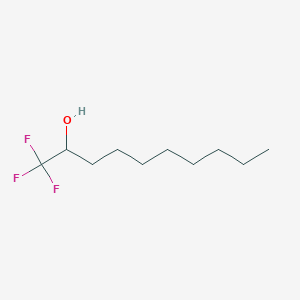
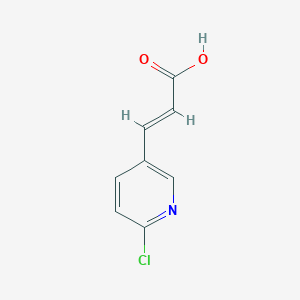
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
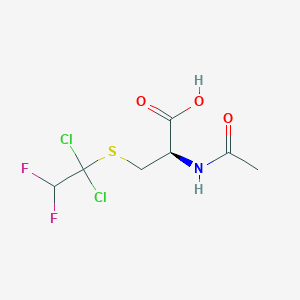
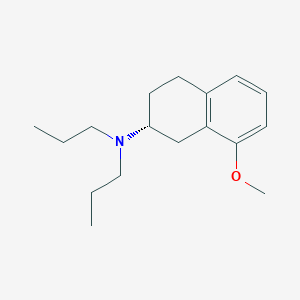
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
